molecular formula C12H20N2OS B13303568 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide

2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide

Cat. No.: B13303568
M. Wt: 240.37 g/mol
InChI Key: QGTMAQOCPCVLBK-UHFFFAOYSA-N
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Description

2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide is a chemical compound with the molecular formula C12H20N2OS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide typically involves the reaction of 2,5-dimethylthiophene with an appropriate amine and butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(2,5-dimethylphenyl)ethyl]butanamide
  • 2-amino-N-[1-(2,5-dimethylfuran-3-yl)ethyl]butanamide
  • 2-amino-N-[1-(2,5-dimethylpyrrole-3-yl)ethyl]butanamide

Uniqueness

2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C12H20N2OS

Molecular Weight

240.37 g/mol

IUPAC Name

2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide

InChI

InChI=1S/C12H20N2OS/c1-5-11(13)12(15)14-8(3)10-6-7(2)16-9(10)4/h6,8,11H,5,13H2,1-4H3,(H,14,15)

InChI Key

QGTMAQOCPCVLBK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=C(SC(=C1)C)C)N

Origin of Product

United States

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